molecular formula C11H15N5O5 B033566 1-Methylguanosine CAS No. 2140-65-0

1-Methylguanosine

Cat. No.: B033566
CAS No.: 2140-65-0
M. Wt: 297.27 g/mol
InChI Key: UTAIYTHAJQNQDW-UHFFFAOYSA-N
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Description

N1-Methylguanosine is a methylated nucleoside derived from guanosine. It is characterized by the addition of a methyl group at the nitrogen-1 position of the guanine base. This compound is a significant biomarker in various biological processes and has been studied extensively for its role in RNA modification and potential implications in disease states .

Mechanism of Action

Target of Action

1-Methylguanosine is a methylated nucleoside originating from RNA degradation . The primary targets of this compound are various RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), microRNA (miRNA), and transfer RNA (tRNA) . The m7G methyltransferases, such as METTL1, WDR4, RNMT, RAM, WBSCR22, and TMRT112, install the m7G modification on these target RNA molecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, the METTL1/WDR4 complex increases the abundance of tRNA with m7G modifications, especially tRNA-Arg (anticodon TCT) 4–1 (Arg-TCT-4–1), which affects the translation of mRNA enriched with AGA codons by decreasing ribosome pausing efficacy, particularly in cell cycle progression genes .

Biochemical Pathways

this compound is involved in the modification of RNA molecules, which plays a crucial role in various biochemical pathways. The core structural feature of the mRNA cap is an N7-methylguanosine moiety linked by a 5′–5′ triphosphate chain to the first transcribed nucleotide . This modification actively participates in biological and pathological functions by affecting the metabolism of various RNA molecules .

Pharmacokinetics

It’s known that the compound is a methylated nucleoside originating from rna degradation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of RNA metabolism. By modifying RNA molecules, this compound can influence the translation of mRNA, thereby affecting gene expression and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Methylguanosine can be synthesized through several chemical routes. One common method involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of Nthis compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, employing rigorous purification techniques such as high-performance liquid chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-Methylguanosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N1-methylguanine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-Nthis compound.

    Substitution: Nthis compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols and amines are employed under basic conditions.

Major Products: The major products formed from these reactions include various methylated and demethylated guanosine derivatives, which are often studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cancer Diagnostics

Recent studies have highlighted the potential of m1G as a biomarker for cancer detection. Research utilizing urinary RNA metabolites has shown that profiling modified nucleosides, including m1G, can aid in distinguishing between cancerous and non-cancerous states. For instance, a study demonstrated that using support vector machine (SVM) techniques to analyze urinary excreted nucleosides yielded high sensitivity and specificity in classifying bladder cancer patients based on their metabolic profiles .

Study Application Sensitivity Specificity
Mao et al.Bladder Cancer Detection90%100%
Research GroupModified Nucleosides Profiling94%86%

tRNA Modification and Protein Translation

1-Methylguanosine is crucial for the proper functioning of tRNA molecules. It is involved in decoding processes, influencing the accuracy and efficiency of protein translation. The modification at position 37 (m1G37) has been shown to prevent frameshifting errors during translation . Studies on organisms such as Escherichia coli and Salmonella typhimurium indicate that m1G37 is essential for maintaining reading frame integrity during protein synthesis .

  • Key Findings:
    • Deficiency in m1G37 leads to increased frameshifting errors.
    • The modification is conserved across various species, underscoring its evolutionary significance.

RNA Stability and Function

Research has demonstrated that m1G modifications can affect the stability and localization of mRNAs within cells. In yeast (Saccharomyces cerevisiae), the introduction of m1G into mRNA codons was found to impede amino acid incorporation during translation, indicating a regulatory role in protein synthesis . This suggests that m1G modifications are not merely structural but also functional, influencing gene expression dynamics.

Case Study 1: Urinary Metabolomics in Cancer Detection

A comprehensive study profiled urinary metabolites from breast cancer patients, identifying significant variations in modified nucleosides, including m1G. The findings suggest that urinary m1G levels could serve as a non-invasive biomarker for early cancer detection, with implications for patient monitoring and treatment efficacy .

Case Study 2: Impact on tRNA Functionality

In a study focusing on Arabidopsis thaliana, researchers investigated the role of AtTrm5a in catalyzing m1G formation on tRNAs. The results indicated that this modification was critical for vegetative growth and reproductive success, highlighting its importance beyond mere structural roles .

Comparison with Similar Compounds

N1-Methylguanosine is unique among methylated nucleosides due to its specific methylation site and biological effects. Similar compounds include:

Nthis compound stands out due to its specific impact on RNA structure and function, making it a valuable compound for research in various scientific fields.

Biological Activity

1-Methylguanosine (m¹G) is a methylated derivative of guanosine, characterized by the addition of a methyl group at the N-1 position of the guanine base. This modification plays crucial roles in various biological processes, particularly in RNA metabolism and function. This article explores the biological activity of this compound, including its synthesis, functional implications, and effects on translation and cellular processes.

Synthesis and Enzymatic Formation

This compound is synthesized through methyltransferase enzymes. In eukaryotes, the enzyme Trm5 is responsible for catalyzing the formation of m¹G at position 37 of tRNA molecules. This modification is conserved across many organisms, highlighting its evolutionary significance. In Saccharomyces cerevisiae (yeast), the m¹G modification is crucial for maintaining translational accuracy and efficiency.

Key Enzymes Involved

EnzymeOrganismFunction
Trm5EukaryotesMethylates guanosine at position 37 in tRNA
TrmDE. coliMethylates guanosine at position 37 in tRNA
Trm10Various organismsCatalyzes m¹G formation at different tRNA positions

Functional Implications

The presence of this compound in tRNA is essential for proper decoding during protein synthesis. Research indicates that m¹G modifications can influence ribosome function, particularly affecting translation elongation rates. For instance, studies conducted using reconstituted translation systems have shown that the introduction of m¹G into mRNA codons can slow down amino acid addition by ribosomes, indicating a potential regulatory role in protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Translation Efficiency : A study demonstrated that the incorporation of this compound into S. cerevisiae mRNA significantly affected translation elongation rates. The findings suggested that m¹G acts as a modulator of ribosomal activity, potentially leading to slower protein synthesis under certain conditions .
  • Cell Growth and Development : In Arabidopsis thaliana, knock-out mutants lacking m¹G showed impaired vegetative growth and reproductive development. This highlights the importance of m¹G modifications in plant biology and their role in growth regulation .
  • Mutagenic Properties : While not directly related to m¹G itself, studies on other methylated guanines have shown that methylation can lead to mutagenic effects during transcription. For example, O6-methylguanine has been linked to increased frameshifting errors in various organisms, suggesting that similar mechanisms might be relevant for understanding the effects of m¹G .

Biological Roles Beyond Translation

Beyond its role in translation, this compound may also serve as a secondary metabolite with potential signaling functions within cells. It has been detected in various food sources, suggesting a possible biomarker role for dietary intake assessments . Furthermore, as a non-essential metabolite, it may contribute to cellular defense mechanisms or play roles in intercellular signaling pathways .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAIYTHAJQNQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862842
Record name 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-65-0
Record name 1-Methylguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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